molecular formula C30H24FN3OS B12581267 N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide CAS No. 303162-90-5

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide

Cat. No.: B12581267
CAS No.: 303162-90-5
M. Wt: 493.6 g/mol
InChI Key: BFOKBWPFXFDYML-UHFFFAOYSA-N
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Description

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyridine ring, and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base. The resulting thiazole intermediate is then subjected to further reactions to introduce the fluorophenyl and methylphenyl groups.

The pyridine ring is introduced through a separate synthetic route, often involving the reaction of a suitable pyridine precursor with the thiazole intermediate. The final step involves the coupling of the pyridine-thiazole intermediate with a phenylpropanamide derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and thiazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at specific sites, such as the carbonyl group in the propanamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar fluorophenyl group.

    Thiazole derivatives: Compounds with a thiazole ring, which share some structural similarities.

    Pyridine derivatives: Compounds containing a pyridine ring, which may have similar chemical properties.

Uniqueness

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide is unique due to its combination of multiple aromatic groups and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

303162-90-5

Molecular Formula

C30H24FN3OS

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C30H24FN3OS/c1-20-6-5-9-23(18-20)28-29(36-30(34-28)22-11-13-25(31)14-12-22)24-16-17-32-26(19-24)33-27(35)15-10-21-7-3-2-4-8-21/h2-9,11-14,16-19H,10,15H2,1H3,(H,32,33,35)

InChI Key

BFOKBWPFXFDYML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)F)C4=CC(=NC=C4)NC(=O)CCC5=CC=CC=C5

Origin of Product

United States

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